molecular formula C15H16N2O3 B11933242 (3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione

(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione

Cat. No.: B11933242
M. Wt: 272.30 g/mol
InChI Key: CNIZBMYCKRUTHY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

BTX161 is synthesized through a series of chemical reactions starting from thalidomide. The synthetic route involves the modification of the thalidomide structure to enhance its ability to degrade CKIα. The specific reaction conditions include the use of various solvents and reagents to achieve the desired modifications. The synthesis typically involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce BTX161 .

Industrial Production Methods

Industrial production of BTX161 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

BTX161 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of BTX161, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

BTX161 has a wide range of scientific research applications, including:

Mechanism of Action

BTX161 exerts its effects by binding to CKIα and promoting its degradation via the ubiquitin-proteasome system. This degradation leads to the activation of the DNA damage response and p53, while stabilizing the p53 antagonist MDM2. The molecular targets and pathways involved include the Wnt signaling pathway and the p53-MDM2 axis .

Comparison with Similar Compounds

BTX161 is compared with other thalidomide analogs such as lenalidomide and pomalidomide. While all these compounds target CKIα, BTX161 has shown superior efficacy in degrading CKIα and activating the DNA damage response. Similar compounds include:

BTX161 stands out due to its higher potency and effectiveness in targeting CKIα, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(3R)-3-(7-methyl-3-oxo-1H-isoindol-2-yl)azepane-2,7-dione

InChI

InChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m1/s1

InChI Key

CNIZBMYCKRUTHY-GFCCVEGCSA-N

Isomeric SMILES

CC1=C2CN(C(=O)C2=CC=C1)[C@@H]3CCCC(=O)NC3=O

Canonical SMILES

CC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.